2,4(1H,3H)-Pyrimidinedione, 5-iodo-1,3-bis(phenylmethyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

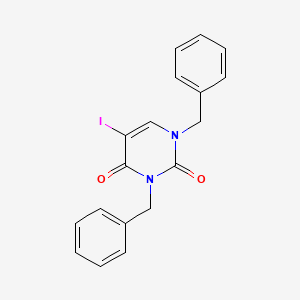

- 2,4(1H,3H)-Pirimidindiona, 5-iodo-1,3-bis(fenilmetil)-: , también conocido como Ácido 5-Iodo-1,3-bis(fenilmetil)barbitúrico , es un compuesto químico con la siguiente estructura:

- Pertenece a la clase de derivados del ácido barbitúrico y contiene un átomo de yodo en la posición 5.

- Los ácidos barbitúricos son compuestos heterocíclicos con un sistema de anillo de pirimidina.

- Este compuesto tiene aplicaciones potenciales en varios campos debido a su estructura y propiedades únicas.

C20H16IN3O3

.Métodos De Preparación

Rutas Sintéticas:

Condiciones de Reacción:

Métodos de Producción Industrial:

Análisis De Reacciones Químicas

Reactivos y Condiciones Comunes:

Productos Principales:

Aplicaciones Científicas De Investigación

Química: Este compuesto sirve como bloque de construcción para la síntesis de otros derivados.

Biología y Medicina: Sus potenciales actividades biológicas (por ejemplo, antimicrobiana, antitumoral) justifican una mayor investigación.

Industria: Aplicaciones limitadas, pero puede encontrar uso en productos químicos especializados o farmacéuticos.

Mecanismo De Acción

- El mecanismo exacto de acción no está bien documentado, pero probablemente implica interacciones con objetivos biológicos (por ejemplo, enzimas, receptores).

- Se necesitan más estudios para dilucidar su modo de acción preciso.

Comparación Con Compuestos Similares

Compuestos Similares:

Actividad Biológica

2,4(1H,3H)-Pyrimidinedione, 5-iodo-1,3-bis(phenylmethyl)- is a synthetic organic compound belonging to the pyrimidinedione class. Its molecular formula is C18H15IN2O2 with a molecular weight of approximately 364.23 g/mol. The compound features a pyrimidine ring substituted with iodine and two phenylmethyl groups, which significantly influence its biological activity and chemical properties.

Chemical Structure and Properties

The structure of 2,4(1H,3H)-Pyrimidinedione includes:

- Pyrimidine Ring : A six-membered ring containing nitrogen atoms.

- Iodine Substituent : Located at position 5, enhancing electrophilic reactivity.

- Phenylmethyl Groups : Attached at positions 1 and 3, contributing to lipophilicity and potential interactions with biological targets.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of branched-chain amino acid transferase 1 (BCAT1). BCAT1 is an enzyme linked to cancer metabolism, and its inhibition has been associated with therapeutic effects against various cancers including glioma and breast cancer . Additionally, compounds in the pyrimidinedione class have shown promise in treating non-oncological diseases such as fibrosis.

The biological activity of 2,4(1H,3H)-Pyrimidinedione can be attributed to:

- Inhibition of Enzymatic Activity : Targeting BCAT1 disrupts metabolic pathways in cancer cells.

- Potential Antimicrobial Properties : Some studies suggest that similar pyrimidine derivatives possess antibacterial and antifungal activities .

Case Studies

Several studies have explored the biological effects of pyrimidinedione derivatives:

-

Anticancer Activity :

- A study demonstrated that certain pyrimidine derivatives exhibited potent cytotoxicity against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the low micromolar range .

- Specific derivatives demonstrated enhanced activity compared to standard chemotherapeutics.

- Antimicrobial Efficacy :

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,4(1H,3H)-Pyrimidinedione | C4H3N2O2 | Basic structure without halogen substituents |

| 5-Iodo-1-methylpyrimidine-2,4-dione | C7H6IN2O2 | Methyl group instead of phenylmethyl; less steric hindrance |

| 5-Fluoro-1,3-bis(phenylmethyl)-pyrimidine-2,4-dione | C18H15FN2O2 | Fluorine replaces iodine; potential differences in reactivity |

The unique halogen substitution and dual phenylmethyl groups in 2,4(1H,3H)-Pyrimidinedione enhance its lipophilicity and interaction with biological targets compared to other similar compounds.

Propiedades

Número CAS |

119125-40-5 |

|---|---|

Fórmula molecular |

C18H15IN2O2 |

Peso molecular |

418.2 g/mol |

Nombre IUPAC |

1,3-dibenzyl-5-iodopyrimidine-2,4-dione |

InChI |

InChI=1S/C18H15IN2O2/c19-16-13-20(11-14-7-3-1-4-8-14)18(23)21(17(16)22)12-15-9-5-2-6-10-15/h1-10,13H,11-12H2 |

Clave InChI |

FPEITTIRQBXGLZ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)CN2C=C(C(=O)N(C2=O)CC3=CC=CC=C3)I |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.